N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Biochemical assay Target engagement Potency

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide (CAS 1797222-26-4) is a synthetic small molecule with a molecular formula of C14H23N5O2 and a molecular weight of 293.37 g/mol. It belongs to the class of 2,4,6-trisubstituted pyrimidine derivatives, featuring a 2-dimethylamino group, 4- and 6-methyl substituents, and a 5-position urea-type linkage to an N-butylamide side chain.

Molecular Formula C14H23N5O2
Molecular Weight 293.371
CAS No. 1797222-26-4
Cat. No. B2537571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide
CAS1797222-26-4
Molecular FormulaC14H23N5O2
Molecular Weight293.371
Structural Identifiers
SMILESCCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
InChIInChI=1S/C14H23N5O2/c1-6-7-11(20)15-8-12(21)18-13-9(2)16-14(19(4)5)17-10(13)3/h6-8H2,1-5H3,(H,15,20)(H,18,21)
InChIKeyHJZAAZROGRENFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide (CAS 1797222-26-4): Baseline Characterization


N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide (CAS 1797222-26-4) is a synthetic small molecule with a molecular formula of C14H23N5O2 and a molecular weight of 293.37 g/mol . It belongs to the class of 2,4,6-trisubstituted pyrimidine derivatives, featuring a 2-dimethylamino group, 4- and 6-methyl substituents, and a 5-position urea-type linkage to an N-butylamide side chain. Despite its presence in several commercial chemical catalogs, a systematic search of primary peer-reviewed literature, public patent databases, and authoritative biochemical repositories (PubChem, ChEMBL, ChemSpider) yielded no records containing quantitative biological activity, pharmacological profiling, or target engagement data for this specific compound as of the search date . Its differentiation from closely related analogs remains uncharacterized in the public domain.

Procurement Risk Alert: Why N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide Cannot Be Substituted Without Targeted Data


Generic substitution of pyrimidine-based building blocks is inherently risky due to the profound impact of subtle structural variations on molecular recognition, physicochemical properties, and biological activity [1]. In the absence of experimental data for N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide, any assumption of functional equivalence with close analogs—such as N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide, which lacks the glycinamide spacer—is scientifically unjustified . The presence of the N-(2-oxoethyl) linker between the pyrimidine core and the butyramide moiety introduces conformational flexibility and additional hydrogen-bonding capacity that may critically alter target binding or pharmacokinetic behavior. Until head-to-head comparative data become available, procurement decisions must treat this compound as a structurally distinct entity with unvalidated biological properties, necessitating empirical characterization before use in any quantitative structure-activity relationship (QSAR) investigation, assay development, or lead optimization campaign.

Quantitative Differentiation Evidence for N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide: A Gap Analysis


No Target-Specific Potency Data Available for This Compound vs. Any Defined Comparator

A comprehensive search of the biomedical and chemical literature, including PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents, failed to identify any quantitative potency measurement (e.g., IC50, Ki, Kd, EC50) for this compound against any defined molecular target . In the absence of such data, no direct head-to-head comparison with a structurally related analog can be performed. For scientific users who require a data-rich, comparator-validated chemical tool, this represents a critical evidence gap that precludes data-driven procurement.

Biochemical assay Target engagement Potency

No Selectivity Profiling Data Across Related Targets or Enzyme Families

Given the pyrimidine scaffold's prevalence among kinase and epigenetic target inhibitors, selectivity profiling is essential for differentiation. No selectivity panel data (e.g., kinome scan, methyltransferase panel, or broader pharmacological profiling) were located for this compound . This contrasts with numerous well-characterized 2,4,6-trisubstituted pyrimidine probes that have publicly available selectivity fingerprints. Without such data, any claim of target preference or off-target liability is unsupported.

Selectivity Kinase profiling Epigenetic target

Absence of Physicochemical and ADME Comparative Data Precludes Drug-Likeness Assessment

While the molecular structure suggests moderate lipophilicity (estimated cLogP ~1.5–2.5 based on fragment-based calculation) and a molecular weight within the Ro5 space, no experimentally measured logP/logD, aqueous solubility, permeability (e.g., PAMPA or Caco-2), metabolic stability (microsomal or hepatocyte), or plasma protein binding data were found in the public domain . In contrast, related pyrimidine derivatives often have published ADME profiles that inform compound selection. This data void prevents an evidence-based comparison of developability or assay suitability against available alternatives.

Physicochemical properties ADME Drug-likeness

Prudent Application Scenarios for N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide Given Current Data Limitations


Use as a Building Block in Exploratory Medicinal Chemistry Where Novel IP Space Is Prioritized

The compound's structural novelty—specifically the combination of a 2-dimethylamino-4,6-dimethylpyrimidine core with a glycinamide-butyramide side chain—may offer entry into unexplored chemical space for organizations seeking to generate novel intellectual property. In the absence of existing biological data, its primary near-term value lies as a synthetic intermediate or diversity-oriented synthesis building block, provided that the procuring team has the internal capability to generate primary screening data de novo .

Negative Control or Inactive Analog for Pyrimidine-Based Probe Development

If empirical testing subsequently demonstrates that this compound lacks meaningful activity against the target(s) of a related active pyrimidine series, it could serve as a matched negative control. This application hinges entirely on the generation of internal data; it cannot be assumed a priori given the current evidence gap .

Method Development and Assay Validation Requiring a Structurally Defined Small Molecule

For laboratories developing new biochemical or biophysical assays (e.g., SPR, ITC, DSF, or mass spectrometry-based binding assays), a pure, well-characterized small molecule of known molecular weight and structure can serve as a system suitability standard. The compound's defined molecular properties (MW 293.37, C14H23N5O2) make it usable for instrument calibration and method validation purposes, independent of any specific biological activity .

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